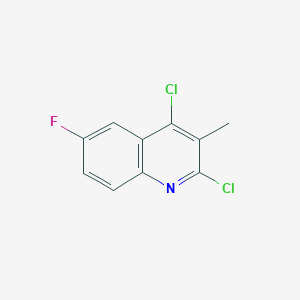![molecular formula C20H23FN2O2 B2450665 (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide CAS No. 2411332-36-8](/img/structure/B2450665.png)
(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide, also known as DFP-10825, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) proteins. The BET proteins are epigenetic readers that recognize acetylated lysine residues on histones and play a critical role in regulating gene expression. BET proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. DFP-10825 has been shown to have potent anti-inflammatory and anti-cancer activity in preclinical studies.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide inhibits the BET proteins by binding to the bromodomain, which prevents the BET proteins from recognizing acetylated lysine residues on histones. This leads to the downregulation of genes that are regulated by the BET proteins, including genes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
In preclinical studies, (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to have potent anti-inflammatory and anti-cancer effects. (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammation. In cancer research, (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to induce apoptosis and inhibit proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of the BET proteins, which makes it a valuable tool for studying the role of BET proteins in disease. (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has also been shown to have good pharmacokinetic properties in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has some limitations as a research tool. It is a small molecule inhibitor, which means that it may have off-target effects that could complicate the interpretation of experimental results. Additionally, (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide. One area of interest is the development of combination therapies that include (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide and other anti-cancer or anti-inflammatory agents. Another area of interest is the development of more potent and selective BET inhibitors that could have improved therapeutic potential. Additionally, further preclinical studies are needed to fully understand the safety and efficacy of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide in animal models before it can be tested in clinical trials.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide was synthesized using a convergent synthetic route that involved the coupling of two key intermediates. The first intermediate was prepared by the reaction of 3-fluoro-4-phenoxybenzaldehyde with 1-bromo-2-chloroethane, followed by reduction with lithium aluminum hydride. The second intermediate was prepared by the reaction of N,N-dimethylaminoethylamine with 2-bromo-3-methylbut-2-enal, followed by reduction with sodium borohydride. The two intermediates were then coupled using palladium-catalyzed cross-coupling reactions to yield (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been the subject of extensive preclinical research due to its potential as a therapeutic agent for a variety of diseases. In cancer research, (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to inhibit the growth of a variety of cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and non-small cell lung cancer. (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has also been shown to have potent anti-inflammatory activity in preclinical models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15(22-20(24)10-7-13-23(2)3)16-11-12-19(18(21)14-16)25-17-8-5-4-6-9-17/h4-12,14-15H,13H2,1-3H3,(H,22,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLQGDACSYOSTH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

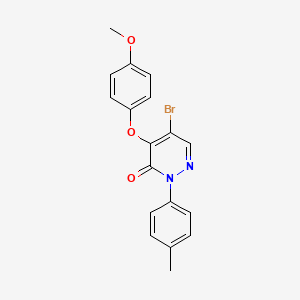
![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)
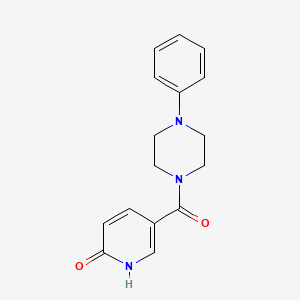
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2450593.png)
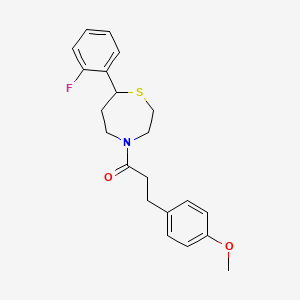
![N-allyl-2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2450596.png)
![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2450597.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2450598.png)

![1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2450600.png)
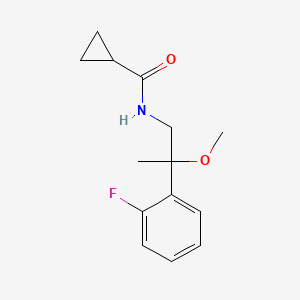
![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)
